molecular formula C22H17IN2O4 B11490306 N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide

N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide

Cat. No.: B11490306
M. Wt: 500.3 g/mol
InChI Key: NJDKUPHVJFULRR-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide is a complex organic compound with a unique structure that includes a benzoxazole ring, an iodinated benzamide group, and dimethoxyphenyl substituents. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols, in the presence of a base like triethylamine

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can produce a variety of amide or thiourea derivatives .

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of key signaling pathways involved in cell growth and survival, making it a potential therapeutic agent for cancer and other diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide is unique due to its specific structural features, such as the presence of both a benzoxazole ring and an iodinated benzamide group. These features contribute to its distinct biological activities and make it a valuable compound for research in medicinal chemistry and chemical biology .

Properties

Molecular Formula

C22H17IN2O4

Molecular Weight

500.3 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide

InChI

InChI=1S/C22H17IN2O4/c1-27-19-8-6-14(11-20(19)28-2)22-25-17-12-16(7-9-18(17)29-22)24-21(26)13-4-3-5-15(23)10-13/h3-12H,1-2H3,(H,24,26)

InChI Key

NJDKUPHVJFULRR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)I)OC

Origin of Product

United States

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